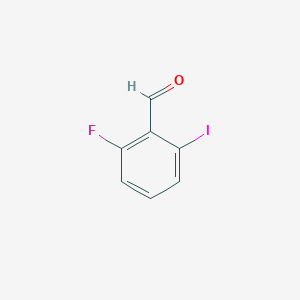
2-Fluoro-6-iodobenzaldehyde
Cat. No. B134392
Key on ui cas rn:
146137-72-6
M. Wt: 250.01 g/mol
InChI Key: DUCCBZWPROUBNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06790844B2
Procedure details


2-Fluoro-6-iodobenzonitrile (10.274 g) was dissolved in toluene (100 ml), followed by the dropwise addition of 1.5M diisobutyl aluminium hydride/toluene solution (31 ml) in nitrogen atmosphere at −70° C., and the mixture was stirred for 25 min. Subsequently, it was stirred at room temperature for further 45 min. To the mixture was added 5% sulfuric acid, and it was stirred for 1 hr. Sequentially, the resulting solution was extracted with ethyl acetate, and the resulting organic layer was washed with water, dried (over MgSO4) and evaporated. The resulting residue was purified by silica gel column chromatography (ethyl acetate/hexane system), to give the title compound as a yellow oil (8.683 g, yield; 83%).


Name
diisobutyl aluminium hydride toluene
Quantity
31 mL
Type
reactant
Reaction Step Two


Name
Yield
83%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([I:10])[C:3]=1[C:4]#N.[H-].C([Al+]CC(C)C)C(C)C.C1(C)C=CC=CC=1.S(=O)(=O)(O)[OH:29]>C1(C)C=CC=CC=1>[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([I:10])[C:3]=1[CH:4]=[O:29] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.274 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C#N)C(=CC=C1)I
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
diisobutyl aluminium hydride toluene
|
|
Quantity
|
31 mL
|
|
Type
|
reactant
|
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C.C1(=CC=CC=C1)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 25 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
Subsequently, it was stirred at room temperature for further 45 min
|
|
Duration
|
45 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was stirred for 1 hr
|
|
Duration
|
1 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Sequentially, the resulting solution was extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
the resulting organic layer was washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (over MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue was purified by silica gel column chromatography (ethyl acetate/hexane system)
|
Outcomes


Product
Details
Reaction Time |
25 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=O)C(=CC=C1)I
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.683 g | |
| YIELD: PERCENTYIELD | 83% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
